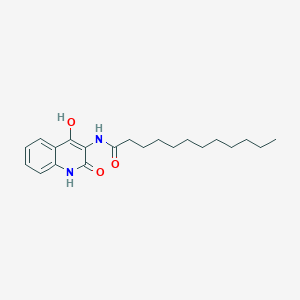
N'-(4-(Benzyloxy)-3-methoxybenzylidene)-2-phenoxyacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-phenoxyacetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of benzyloxy and methoxy groups attached to a benzylidene moiety, which is further linked to a phenoxyacetohydrazide structure. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-phenoxyacetohydrazide typically involves a multi-step process:
Formation of the Benzylidene Intermediate: This step involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding benzylidene hydrazone.
Acylation Reaction: The benzylidene hydrazone is then reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product, N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-phenoxyacetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy and benzyloxy groups can be oxidized to form corresponding quinones.
Reduction: The benzylidene moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-phenoxyacetohydrazide is not fully understood but is believed to involve:
Molecular Targets: Interaction with enzymes or receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: Modulation of reactive oxygen species (ROS) levels and inhibition of pro-inflammatory cytokines.
相似化合物的比较
Similar Compounds
N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Known for its anticancer activity as a MEK inhibitor.
N-[4-(benzyloxy)phenyl]glycinamide: Investigated for its potential pharmacological activities.
Uniqueness
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-phenoxyacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest in various research fields.
属性
CAS 编号 |
303083-81-0 |
|---|---|
分子式 |
C23H22N2O4 |
分子量 |
390.4 g/mol |
IUPAC 名称 |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H22N2O4/c1-27-22-14-19(12-13-21(22)29-16-18-8-4-2-5-9-18)15-24-25-23(26)17-28-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,25,26)/b24-15+ |
InChI 键 |
OYLKHYROSKXIKT-BUVRLJJBSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2)OCC3=CC=CC=C3 |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-furyl)-4-[(3-methylbenzylidene)amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11971012.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971014.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971019.png)

![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11971027.png)

![ethyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971043.png)

![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11971063.png)
![8-{[2-(diethylamino)ethyl]amino}-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11971068.png)
![2-amino-1-[2-(4-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B11971069.png)

![(5Z)-3-sec-butyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971094.png)
